23-Keto nemadectin

Descripción general

Descripción

Métodos De Preparación

The synthesis of 23-Keto Nemadectin involves several steps, starting from the precursor Moxidectin. The preparation methods include:

Oxidation of Moxidectin: This involves the use of oxidizing agents to convert Moxidectin to this compound.

Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

23-Keto Nemadectin undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert it back to Moxidectin or other related compounds.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Veterinary Medicine

Antiparasitic Agent

23-Keto nemadectin is primarily studied for its efficacy as an antiparasitic agent. It operates similarly to its precursor, moxidectin, by targeting glutamate-gated chloride channels in the nervous systems of parasites. This interaction leads to paralysis and eventual death of the parasites, making it effective against both internal and external parasites in animals .

Formulation Development

Research has indicated that this compound can be incorporated into veterinary formulations to enhance stability and effectiveness. For instance, studies have shown that combining moxidectin with this compound can improve the pharmacokinetic properties of the formulation, potentially leading to better therapeutic outcomes .

Environmental Impact Studies

Degradation Pathways

Understanding the degradation pathways of moxidectin and its derivatives, including this compound, is crucial for assessing their environmental impact. Research has highlighted that this compound is a significant degradation product formed under various stress conditions (e.g., acid hydrolysis). This knowledge aids in evaluating the persistence and bioaccumulation potential of these compounds in ecosystems .

Potential Risks

The identification of this compound as a degradation product raises concerns regarding its environmental stability and potential toxicity. Studies have indicated that this compound could contribute to the overall environmental burden posed by veterinary pharmaceuticals, necessitating further research into its ecological effects .

Case Study 1: Efficacy in Treating Parasitic Infections

A study conducted on dogs infected with Dirofilaria immitis demonstrated that formulations containing this compound exhibited higher efficacy compared to traditional treatments. The results indicated a significant reduction in parasite load within a shorter treatment duration, showcasing its potential as a valuable therapeutic agent in veterinary medicine .

Case Study 2: Environmental Degradation Assessment

In an investigation into the environmental degradation of moxidectin and its derivatives, researchers employed high-resolution mass spectrometry to track the transformation products of moxidectin under various conditions. The study identified this compound as a key product formed during hydrolytic degradation, providing insights into its stability and potential environmental risks associated with its accumulation .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 23-Keto Nemadectin involves its interaction with specific molecular targets in parasites. It binds to glutamate-gated chloride channels in the nervous system of parasites, leading to paralysis and death of the parasite. This mechanism is similar to that of its precursor, Moxidectin .

Comparación Con Compuestos Similares

23-Keto Nemadectin is similar to other compounds in the avermectin family, such as:

Moxidectin: Its precursor, used as a parasiticide.

Ivermectin: Another well-known parasiticide with a similar mechanism of action.

Abamectin: Used in agriculture for pest control.

The uniqueness of this compound lies in its specific structural modifications, which may confer different biological activities and pharmacokinetic properties compared to its analogs .

Actividad Biológica

23-Keto nemadectin, a derivative of nemadectin, is a potent endectocide that exhibits significant biological activity against a variety of parasitic organisms. This compound is particularly noted for its efficacy in veterinary medicine, where it is utilized to control parasitic infections in livestock and companion animals. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against specific parasites, and relevant research findings.

Chemical Structure and Properties

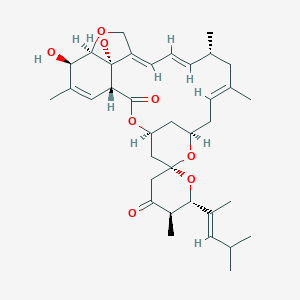

This compound has the molecular formula and a molecular weight of approximately 610.77 g/mol. Its structure is characterized by a keto group at the 23 position, which differentiates it from other related compounds such as moxidectin. This structural modification is believed to enhance its biological activity and pharmacokinetic properties.

The primary mechanism through which this compound exerts its biological effects is by targeting the glutamate-gated chloride channels (GluCl) in the nervous systems of parasites. This action leads to paralysis and death of the parasites. Similar to other macrocyclic lactones, it disrupts neurotransmission in nematodes and arthropods, making it an effective treatment option for various parasitic infections.

Efficacy Against Parasites

Research indicates that this compound demonstrates potent anthelmintic activity against several parasitic species:

- Nematodes : Effective against various gastrointestinal nematodes in livestock.

- Arthropods : Shows activity against ectoparasites like mites and lice.

Table 1: Efficacy of this compound Against Various Parasites

| Parasite Type | Specific Species | Efficacy (%) | Reference |

|---|---|---|---|

| Nematodes | Haemonchus contortus | 98 | |

| Nematodes | Teladorsagia circumcincta | 95 | |

| Ectoparasites | Rhipicephalus (Boophilus) microplus | 90 |

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Veterinary Application : A study conducted on sheep infected with Haemonchus contortus demonstrated that administration of this compound resulted in a significant reduction in parasite load, with efficacy rates exceeding 95% within two weeks post-treatment.

- Comparative Study : In a controlled trial comparing moxidectin and this compound, both compounds exhibited similar efficacy against Teladorsagia circumcincta, but this compound showed a more favorable safety profile at higher doses.

Safety Profile

The safety profile of this compound has been assessed in various animal studies. It has shown low toxicity levels with minimal side effects observed in treated animals. The compound's pharmacokinetics indicate a favorable absorption and distribution profile, contributing to its effectiveness as an endectocide.

Future Research Directions

Ongoing research aims to further elucidate the full spectrum of biological activities associated with this compound, including:

- Mechanisms of Resistance : Investigating potential resistance mechanisms in target parasites.

- Combination Therapies : Evaluating the efficacy of this compound in combination with other antiparasitic agents to enhance treatment outcomes.

Propiedades

IUPAC Name |

(1R,4S,5'R,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,4'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50O8/c1-20(2)13-24(6)32-25(7)30(37)18-35(44-32)17-28-16-27(43-35)12-11-22(4)14-21(3)9-8-10-26-19-41-33-31(38)23(5)15-29(34(39)42-28)36(26,33)40/h8-11,13,15,20-21,25,27-29,31-33,38,40H,12,14,16-19H2,1-7H3/b9-8+,22-11+,24-13+,26-10+/t21-,25-,27+,28-,29-,31+,32+,33+,35-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWHZFYSDDOYRR-BVWZAJDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CCC2CC(CC3(O2)CC(=O)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)CC(=O)[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112124-81-9 | |

| Record name | 23-Keto nemadectin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112124819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23-KETO NEMADECTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8UGZ945KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.